4-O-Demethylbarbatic acid

Epstein-Barr virus tumor promotion cancer chemoprevention

4-O-Demethylbarbatic acid (4O‑DBA) is a β‑orcinol para‑depside secondary metabolite produced by diverse lichen species (e.g., Cladonia, Ramalina, Pseudocyphellaria) and certain fungi. Structurally, it represents the 4-O‑demethyl analogue of barbatic acid and constitutes the penultimate biosynthetic intermediate in the pathway to atranorin – a feature that uniquely positions it as both a bioactive molecule and a critical pathway probe.

Molecular Formula C18H18O7
Molecular Weight 346.3 g/mol
CAS No. 20372-89-8
Cat. No. B12771907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Demethylbarbatic acid
CAS20372-89-8
Molecular FormulaC18H18O7
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)O
InChIInChI=1S/C18H18O7/c1-7-5-11(19)9(3)15(20)14(7)18(24)25-12-6-8(2)13(17(22)23)16(21)10(12)4/h5-6,19-21H,1-4H3,(H,22,23)
InChIKeyCOUKTHZXLGYKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-Demethylbarbatic Acid (CAS 20372-89-8) – A Naturally Occurring Lichen Depside with Multi-Target Bioactivity


4-O-Demethylbarbatic acid (4O‑DBA) is a β‑orcinol para‑depside secondary metabolite produced by diverse lichen species (e.g., Cladonia, Ramalina, Pseudocyphellaria) and certain fungi [1]. Structurally, it represents the 4-O‑demethyl analogue of barbatic acid and constitutes the penultimate biosynthetic intermediate in the pathway to atranorin – a feature that uniquely positions it as both a bioactive molecule and a critical pathway probe [2]. A growing body of primary literature documents its inhibitory activity against Epstein‑Barr virus (EBV) activation, leukotriene B4 (LTB4) biosynthesis, bacterial growth, and epidermal growth factor receptor (EGFR)‑driven non‑small cell lung cancer (NSCLC) [3][4][5][6].

Why Generic “Lichen Acid” or “Depside” Substitution Cannot Replace 4-O-Demethylbarbatic Acid


Lichen depsides that share the β‑orcinol scaffold – barbatic acid, diffractaic acid, atranorin, and their analogues – are frequently grouped together in procurement databases; yet their biological selectivity, target engagement, and metabolic roles are not interchangeable. 4-O‑Demethylbarbatic acid possesses a free 4‑OH group that is methylated in barbatic acid and absent in atranorin, generating distinct hydrogen‑bond donor/acceptor profiles that translate into differential inhibition of EBV activation, LTB4 biosynthesis, EGFR signaling, and antibacterial potency [1][2]. For instance, the 4‑O‑demethylated congener of barbatic acid is required for potent LTB4 inhibition, while simple esterification abolishes activity [2]. Furthermore, 4-O‑demethylbarbatic acid is the direct enzymatic product of the atranorin polyketide synthase Atr1, making it the only valid chemical probe for interrogating that specific biosynthetic step [3].

Quantitative Differentiation Evidence for 4-O-Demethylbarbatic Acid (20372-89-8) Against Closest Structural and Functional Analogs


EBV Activation Inhibition: Class-Level Potency Among Lichen Depsides

In a head-to-head screen of five lichen metabolites isolated from Usnea longissima, 4-O-demethylbarbatic acid was identified as one of the active inhibitors of TPA-induced EBV activation. While (+)-usnic acid exhibited the highest potency (IC50 = 1.0 μM), the study confirms that 4-O-demethylbarbatic acid, alongside barbatic acid, diffractaic acid, and evernic acid, possesses measurable EBV-inhibitory activity, distinguishing it from inactive lichen constituents [1]. Quantitative IC50 values for the depsides were not individually reported; therefore this evidence is classified as class-level inference.

Epstein-Barr virus tumor promotion cancer chemoprevention

LTB4 Biosynthesis Inhibition: The 4-O-Demethyl Pharmacophore Is Required for Submicromolar Potency

A systematic structure-activity relationship (SAR) study evaluated a series of barbatic and diffractaic acid analogues for LTB4 biosynthesis inhibition in bovine PMNL. The 4-O-demethyl barbatic acid derivatives were among the most active compounds in the series. In particular, ethyl 4-O-demethylbarbatate was the single most potent LTB4 biosynthesis inhibitor of the entire series, achieving an IC50 in the submicromolar range. By contrast, the parent barbatic acid (bearing a 4-OCH3 group) showed an IC50 of 7.8 μM, and esterification of the free carboxylic acid groups generally reduced or abolished activity [1]. This establishes the 4-O-demethyl pharmacophore as a critical structural determinant for LTB4 inhibitory potency.

leukotriene B4 5-lipoxygenase anti-inflammatory depsides

EGFR-Driven NSCLC: Overcoming Gefitinib Resistance in Mutant EGFR Models

The 2025 study by Varlı et al. provides the first evidence that 4-O-demethylbarbatic acid (4O-DBA) potently suppresses EGFR signaling in NSCLC. Critically, 4O-DBA demonstrated efficacy across a panel of NSCLC cell lines with distinct EGFR status: A549 (EGFR-wild type), H1975 (L858R mutant), PC9 (exon 19 deletion), and, most notably, PC9/GR (gefitinib-resistant). The study further demonstrated that 4O-DBA synergizes with gefitinib and sorafenib, enhancing their anti-proliferative and anti-viability effects, and was effective in an in vivo LLC/iRFP trachea inoculation and xenograft mouse model [1]. In contrast, the structurally related barbatic acid has been reported with an A549 IC50 of 1.78 μM but lacks published data on gefitinib-resistant models or EGFR-mutant selectivity [2].

EGFR-mutant NSCLC gefitinib resistance lung adenocarcinoma tyrosine kinase inhibitor

Antibacterial Activity: Lichen Extract Potency Co-Identified with 4-O-Demethylbarbatic Acid

In a comprehensive screen of 12 lichen species against five bacterial strains, the most active extracts were obtained from Cladonia borealis, with the activity attributed by TLC-bioautography to the combined presence of usnic acid, barbatic acid, and 4-O-demethylbarbatic acid. These extracts exhibited MIC values ranging from 7.8 to 31.25 µg/mL, including activity against resistant clinical strains [1]. While the study did not report MIC values for the individually isolated compounds, the co-occurrence and co-identification of 4-O-demethylbarbatic acid in the most potent extracts distinguish it from other lichen metabolites that were present in less active or inactive extracts. Pure compound MIC values for usnic acid against Staphylococcus aureus have been reported in the range of 0.5–8 µg/mL, providing a reference benchmark for the extract-level potency [2].

antibacterial lichen metabolites MIC determination multi-drug resistant bacteria

Biosynthetic Pathway Specificity: The Only Valid Chemical Probe for Atranorin PKS Atr1 Activity

Heterologous expression of the atranorin polyketide synthase gene atr1 from Stereocaulon alpinum in Ascochyta rabiei yielded 4-O-demethylbarbatic acid as the direct enzymatic product, confirming its identity as the first stable intermediate in the atranorin biosynthetic pathway [1]. Neither barbatic acid, diffractaic acid, nor atranorin itself is produced by Atr1 alone; subsequent tailoring enzymes (Atr2, Atr3) are required for further conversion. This establishes 4-O-demethylbarbatic acid as the sole authentic chemical probe for studying the catalytic function, substrate specificity, and kinetic parameters of the Atr1 PKS. In procurement terms, no other lichen depside can substitute for this purpose.

polyketide synthase atranorin biosynthesis heterologous expression lichen genetics

Non-Redox Mechanism and Absence of Non-Specific Cytotoxicity in HaCaT Keratinocytes

In the same SAR study evaluating LTB4 inhibition, the 4-O-demethyl barbatic acid series was tested for non-specific redox activity and cytotoxicity. The compounds showed no appreciable reactivity against the stable free radical DPPH and did not produce hydroxyl radicals in a deoxyribose degradation assay, ruling out a simple redox mechanism for their biological activity. Furthermore, lactate dehydrogenase (LDH) release from HaCaT keratinocytes remained within the control range, confirming the absence of non-specific membrane-disrupting cytotoxicity [1]. This clean mechanistic and safety profile contrasts with redox-active lichen metabolites such as usnic acid, whose cytotoxicity is partly mediated through oxidative stress and mitochondrial uncoupling [2].

non-redox inhibitor keratinocyte antiproliferative psoriasis safety profile

High-Value Research and Procurement Application Scenarios for 4-O-Demethylbarbatic Acid (20372-89-8)


EGFR-TKI Resistance Reversal Studies in Non-Small Cell Lung Cancer

4-O-Demethylbarbatic acid is the only lichen depside with peer-reviewed evidence of activity in gefitinib-resistant NSCLC (PC9/GR cell line) and documented synergy with both gefitinib and sorafenib. Research groups investigating EGFR-TKI resistance mechanisms, particularly those focused on L858R and exon 19 deletion mutations, should prioritize this compound over barbatic acid or atranorin, which lack data in resistant models. The demonstrated in vivo efficacy in xenograft models further supports its selection for preclinical development programs [1].

LTB4 Biosynthesis and 5-Lipoxygenase Pathway Inhibitor Screening

For inflammation research targeting the 5-LO/LTB4 axis, 4-O-demethylbarbatic acid and its ethyl ester derivative represent the most potent depside scaffold identified to date, with submicromolar IC50 values. Procurement of the 4-O-demethyl free acid is essential for SAR expansion, as the 4-O-methylated analogue (barbatic acid) shows at least a 7.8-fold loss in potency. This compound is appropriate for use as a positive control or scaffold for medicinal chemistry optimization in LTB4-driven inflammatory disease models [2].

Lichen Polyketide Synthase (PKS) Enzymology and Synthetic Biology

4-O-Demethylbarbatic acid is the direct, authentic product of the atranorin PKS (Atr1) and the only valid chemical standard for characterizing this enzyme's catalytic activity, substrate specificity, and kinetics. Synthetic biology laboratories engineering lichen depside pathways in heterologous hosts require this compound as an analytical standard for LC-MS/MS-based product verification. No other depside (barbatic acid, diffractaic acid, or atranorin) can serve as a substitute, as these are downstream products requiring additional tailoring enzymes [3].

Natural Product Antibacterial Screening and Bioassay-Guided Fractionation

In lichen-based antibacterial discovery programs, 4-O-demethylbarbatic acid is a high-priority reference compound because it is consistently co-identified in the most potent lichen extracts (MIC 7.8–31.25 µg/mL), including those active against drug-resistant clinical isolates. Procurement of this pure compound enables its use as a TLC-bioautography standard and as a defined component in synergy studies with usnic acid and barbatic acid, helping to deconvolute the contributions of individual metabolites to extract-level potency [4].

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